molecular formula C27H24O6 B5221626 benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate

benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate

Cat. No. B5221626
M. Wt: 444.5 g/mol
InChI Key: TUUIRWKBFZAYAW-UHFFFAOYSA-N
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Description

Benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate is a chemical compound that belongs to the class of coumarin derivatives. It is a synthetic compound that has shown potential in various scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate is not fully understood. However, it is believed to act as a chelating agent for metal ions such as copper and iron. It also has the ability to generate reactive oxygen species upon exposure to light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
Benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which can reduce inflammation in various tissues. Additionally, it has been found to have antiproliferative effects, which can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate in lab experiments include its fluorescent properties, which can be used for detection purposes, and its ability to generate reactive oxygen species, which can be used for photodynamic therapy. However, the limitations include its potential toxicity and the need for light exposure to generate reactive oxygen species.

Future Directions

There are several future directions for the research on benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate. One direction is to investigate its potential as an antimicrobial agent in more detail. Another direction is to explore its potential as a photosensitizer for the treatment of other types of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, the development of new synthetic methods for the compound could lead to the discovery of new derivatives with improved properties.

Synthesis Methods

The synthesis of benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate involves the use of various chemical reagents and catalysts. The method involves the reaction of 7-hydroxycoumarin with 3-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with benzyl bromide and butyric anhydride in the presence of a catalyst such as triethylamine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

Benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate has shown potential in various scientific research applications. It has been used as a fluorescent probe to detect the presence of metal ions such as copper and iron in biological samples. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacteria and fungi.

properties

IUPAC Name

benzyl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O6/c1-3-23(27(29)31-16-19-9-5-4-6-10-19)32-21-12-13-22-24(15-21)30-17-25(26(22)28)33-20-11-7-8-18(2)14-20/h4-15,17,23H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUIRWKBFZAYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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